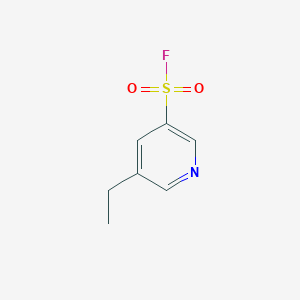

![molecular formula C9H10OS B2696818 5,5-Dimethyl-5H-thieno[3,2-b]pyran CAS No. 129969-32-0](/img/structure/B2696818.png)

5,5-Dimethyl-5H-thieno[3,2-b]pyran

概要

説明

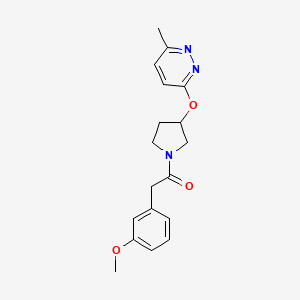

5,5-Dimethyl-5H-thieno[3,2-b]pyran is a heterocyclic compound . It is also known as DMTP. The compound has a molecular weight of 166.24 .

Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered ring and a six-membered ring . The molecule contains a total of 24 bonds, including 13 non-H bonds, 6 multiple bonds, 1 double bond, and 5 aromatic bonds .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature .科学的研究の応用

Synthesis and Chemical Properties

Synthesis of Thienopyridine Derivatives : Thieno[3,2-b]pyran derivatives have been synthesized using the Gewald synthesis. These compounds, including 5,5-Dimethyl-5H-thieno[3,2-b]pyran, show potential in forming new pyranothieno[2,3-b]pyridines, which could have various applications including in medicinal chemistry. The Gewald synthesis process has been optimized for improved yields (Paronikyan et al., 2020).

Ring Opening and Multicomponent Protocol : A study reported the synthesis of thiophenes, including this compound, through a one-pot multicomponent protocol. This process involved the reaction of methyl thioglycolate and carbonitriles, demonstrating an efficient approach to synthesizing these compounds (Sahu et al., 2015).

Photovoltaic Device Applications : Thieno[3,2-b]pyran derivatives have been used in the synthesis of donor−acceptor copolymers for photovoltaic devices. This research highlights the potential use of these compounds in developing materials for solar energy applications (Zhou et al., 2010).

Biological and Pharmacological Potential

- Anticancer Agent Synthesis : The synthesis of novel thieno[3,2-c]pyran-4-one based small molecules, which could be potential anticancer agents, has been explored. This includes derivatives of this compound, suggesting its relevance in cancer research (Nakhi et al., 2012).

Physical and Spectroscopic Properties

- Solvation and Spectroscopic Studies : Research has investigated the solvation effects on the absorptions and vibrational spectra of thieno[3,4-b]pyrazines, which are related to this compound. These studies are crucial for understanding the photophysical properties of such compounds (Damasceno et al., 2019).

Fluorescence and Light Emitting Properties

- Substituent Dependent Fluorescence : A series of thieno[3,2-c]pyrans, including derivatives of this compound, exhibit substituent-dependent fluorescence. This property can be significant for applications in fluorescence and light-emitting devices (Sahu et al., 2014).

作用機序

Safety and Hazards

特性

IUPAC Name |

5,5-dimethylthieno[3,2-b]pyran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10OS/c1-9(2)5-3-8-7(10-9)4-6-11-8/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIVGFTRLLYSYQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=CS2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

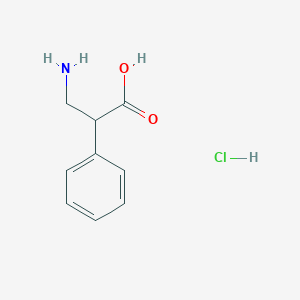

![4-(4-{[1-(2,5-Difluorobenzoyl)pyrrolidin-2-yl]methoxy}benzoyl)morpholine](/img/structure/B2696737.png)

![5-bromo-3,3-difluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B2696742.png)

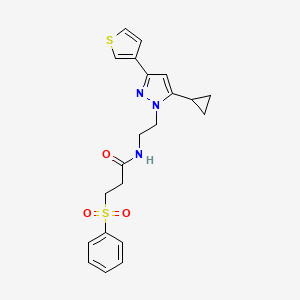

![(Z)-8-(furan-2-ylmethyl)-2-(furan-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2696750.png)

![N-(3,4-dimethylphenyl)-1-(4-ethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2696752.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2696756.png)